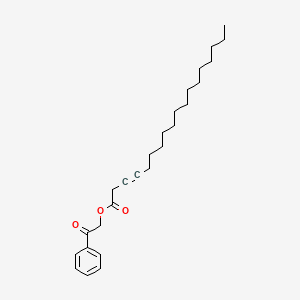
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central carbon atom, which is further bonded to a 2-methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate typically involves the reaction of tris(4-fluorophenyl)methanol with methacrylic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of tris(4-fluorophenyl)methanol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with biological targets. The aromatic fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
- Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
- Tris(4-bromophenyl)methyl 2-methylprop-2-enoate
- Tris(4-methylphenyl)methyl 2-methylprop-2-enoate
Comparison: Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits higher stability and potentially different reactivity patterns, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
91151-77-8 |
|---|---|
Fórmula molecular |
C23H17F3O2 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
tris(4-fluorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H17F3O2/c1-15(2)22(27)28-23(16-3-9-19(24)10-4-16,17-5-11-20(25)12-6-17)18-7-13-21(26)14-8-18/h3-14H,1H2,2H3 |
Clave InChI |
RIBBMMSXVUXTKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



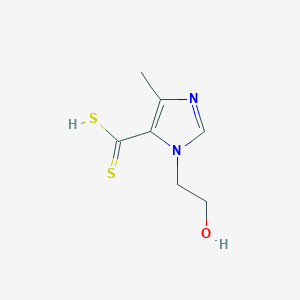
![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
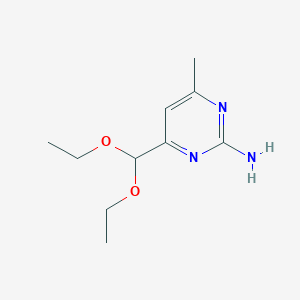
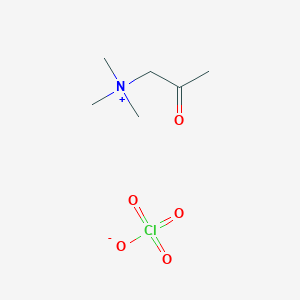

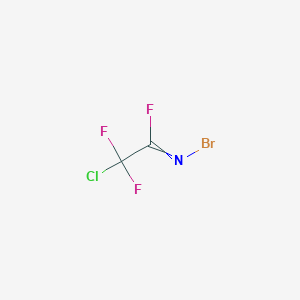
![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
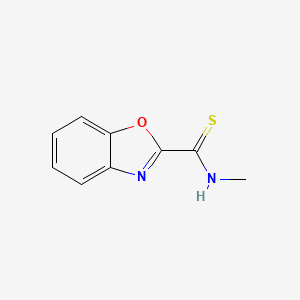


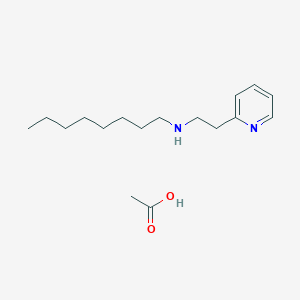
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
